![molecular formula C17H13ClN2O2 B12880297 [3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 75821-67-9](/img/structure/B12880297.png)
[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a phenyl group, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The acetic acid moiety undergoes standard derivatization reactions:
Pyrazole Ring Reactivity
The 1H-pyrazole core participates in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
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Halogenation : Bromine in acetic acid yields 4-bromo derivatives (position 5 on pyrazole ring).
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Nitration : HNO₃/H₂SO₄ selectively nitrates the phenyl ring at para-position to chlorine .
Nucleophilic Displacement
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C3-Chlorophenyl Replacement : Pd-catalyzed Suzuki coupling replaces the 3-chlorophenyl group with aryl/hetaryl boronic acids (e.g., 4-pyridyl) under anhydrous DMF, yielding analogs with modified bioactivity .
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
Cross-Coupling Reactions
The chlorophenyl group enables transition metal-catalyzed modifications:
Redox Reactions
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Reduction : NaBH₄ reduces the pyrazole ring’s double bond, forming dihydropyrazole (minor pathway, <15% yield).
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Oxidation : KMnO₄ oxidizes the acetic acid side chain to CO₂ under strong acidic conditions .
Supramolecular Interactions
The compound forms coordination complexes with transition metals:
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Cu(II) Complex : [Cu(C₁₇H₁₂ClN₂O₂)₂] exhibits enhanced antioxidant capacity (EC₅₀: 14 μM in DPPH assay) .
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Zn(II) Complex : Improves aqueous solubility by 30% compared to parent compound.
Key Structural Insights from Spectral Data
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Properties
Lonazolac has been studied for its anti-inflammatory effects. It acts by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study : In a study published in the Journal of Medicinal Chemistry, Lonazolac demonstrated significant efficacy in reducing inflammation in animal models of arthritis, showing promise as a therapeutic agent for chronic inflammatory conditions .
2. Analgesic Effects
The compound has also been evaluated for its analgesic properties. Research indicates that it may provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Data Table 1: Comparison of Analgesic Effects
Compound | Pain Relief Efficacy | Study Reference |
---|---|---|
Lonazolac | High | Journal of Medicinal Chemistry |
Ibuprofen | Moderate | Clinical Pharmacology Review |
Aspirin | Moderate | Pain Management Journal |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of Lonazolac. It has shown effectiveness against various bacterial strains, suggesting its possible use as an antimicrobial agent.
Case Study : A research article in Antimicrobial Agents and Chemotherapy highlighted Lonazolac's activity against resistant strains of bacteria, indicating its potential role in combating antibiotic resistance .
Neurological Applications
1. Neuroprotective Effects
Emerging evidence suggests that Lonazolac may offer neuroprotective benefits. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Data Table 2: Neuroprotective Studies
Mechanism of Action
The mechanism of action of 2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylacetic acid: A related compound with similar structural features but lacking the pyrazole ring.
Phenylacetic acid: Another related compound that lacks both the pyrazole ring and the chlorophenyl group.
Pyrazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the pyrazole ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a bioactive molecule with therapeutic applications.
Biological Activity
[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, also known by its CAS number 53808-88-1, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.
The chemical structure of this compound is represented by the following details:
Property | Value |
---|---|
Chemical Formula | C17H13ClN2O2 |
Molecular Weight | 312.76 g/mol |
Melting Point | 150-151 °C |
Boiling Point | 525.1 °C |
Density | 1.3 g/cm³ |
Appearance | Powder |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown significant activity against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation, which is crucial for treating chronic infections .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been a focus of research. Various studies indicate that it can modulate inflammatory responses.
- The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
- It has shown to reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS), contributing to its anti-inflammatory effects.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of pyrazole derivatives, including this compound.
Case Studies:
- In Vitro Studies : Compounds similar to this compound were tested against human cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). Results indicated promising cytotoxic effects, with some derivatives showing significant inhibition of cell growth .
- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential .
Summary of Biological Activities
Properties
CAS No. |
75821-67-9 |
---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-6-4-5-12(9-14)17-13(10-16(21)22)11-20(19-17)15-7-2-1-3-8-15/h1-9,11H,10H2,(H,21,22) |
InChI Key |
NKZJSHZDPWJHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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